molecular formula C11H11BrN2O B2773658 5-bromo-1H-indole-3-carbaldehyde O-ethyloxime CAS No. 866155-78-4

5-bromo-1H-indole-3-carbaldehyde O-ethyloxime

Cat. No. B2773658
CAS RN: 866155-78-4
M. Wt: 267.126
InChI Key: NAPUTMHXBJYVNI-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1H-indole-3-carbaldehyde O-ethyloxime, also known as 5-bromo-1H-indole-3-carbaldehyde ethyl oxime, is an important compound in organic chemistry. It is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of the mechanism of action of drugs, and in the study of biochemical and physiological effects. In

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research into 5-bromo-1H-indole-3-carbaldehyde derivatives has shown that these molecules can form specific hydrogen bond patterns leading to the formation of molecular ribbons in their crystalline state. This characteristic is crucial for understanding the material's structural properties and potential applications in molecular engineering and design (H. M. Ali, S. N. A. Halim, S. Ng, 2005).

Crystal Structure Analysis

In another study, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione was explored, leading to the synthesis of a novel compound. This research provided detailed insights into the compound's crystal structure, showcasing the potential for creating new molecular architectures. The study also explored intermolecular interactions using Hirshfeld surface analysis, offering insights into the electronic properties and stability of the synthesized compound (A. Barakat et al., 2017).

Marine Natural Products

Explorations into marine natural products have led to the isolation of new indole derivatives from marine sponges. These studies highlight the diversity of indole-based compounds in nature and their potential applications in pharmaceuticals and bioactive materials. The discovery of such compounds underlines the importance of natural sources for novel bioactive compounds (D. B. Abdjul et al., 2015).

Nanocatalysis and Green Chemistry

Research into the synthesis of indole derivatives through green chemistry approaches has demonstrated the effectiveness of nanocatalysis in enhancing reaction efficiencies. This research aligns with the broader goal of developing sustainable and environmentally friendly synthetic routes for chemical compounds, including indole derivatives (Yogita Madan, 2020).

Antimicrobial and Anticancer Applications

Several studies have focused on the synthesis of indole derivatives with potential antimicrobial and anticancer applications. These compounds have shown promise in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic activities against cancer cell lines. Such research underscores the therapeutic potential of 5-bromo-1H-indole-3-carbaldehyde derivatives in developing new drugs and treatment strategies (F. Attaby et al., 2007; S. K. Gautam et al., 2021).

Safety and Hazards

It is classified as an eye and skin irritant. Precautions should be taken when handling this compound .

properties

IUPAC Name

(Z)-1-(5-bromo-1H-indol-3-yl)-N-ethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-2-15-14-7-8-6-13-11-4-3-9(12)5-10(8)11/h3-7,13H,2H2,1H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPUTMHXBJYVNI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=CC1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C\C1=CNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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